molecular formula C38H73NNaO10P B597166 12-Dipalmitoyl-sn-glycero-3-PS sodium salt CAS No. 145849-32-7

12-Dipalmitoyl-sn-glycero-3-PS sodium salt

Katalognummer: B597166
CAS-Nummer: 145849-32-7
Molekulargewicht: 757.9 g/mol
InChI-Schlüssel: GTLXLANTBWYXGW-CEGNZRHUSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphatidylserine (PtdSer) is an anionic phospholipid abundantly present in the eukaryotic cell. 10% of the total cellular lipid consists of phosphatidylserine. O‐phospho‐L‐serine is a heat‐stable substrate.>Phosphatidylserine (PS) is an anionic phospholipid that is normally restricted to the inner leaflet of the plasma membrane bilayer of cells, appearing on the outer leaflet early in apoptosis and thus available for recognition by phagocytes. 1,2-Dipalmitoyl-sn-glycero-3-PS is a form of PS that contains the abundant long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions. It is commonly used in the generation of liposomes and other types of artificial membranes.

Eigenschaften

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLXLANTBWYXGW-CEGNZRHUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H73NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677081
Record name Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145849-32-7
Record name Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tunable Membrane Mechanics: A Technical Guide to the Spontaneous Curvature of DPPS Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the biophysical properties of Dipalmitoylphosphatidylserine (DPPS) membranes, focusing specifically on spontaneous curvature (


) . Unlike zwitterionic lipids (e.g., DPPC) which maintain a relatively constant cylindrical geometry, DPPS acts as a stimuli-responsive curvature switch .

For researchers in drug delivery and membrane biophysics, understanding DPPS is critical because its curvature preference shifts dramatically from positive (at neutral pH, low salt) to strongly negative (upon


 binding or protonation). This "shape-shifting" capability drives liposome fusion, protein recruitment, and the stability of lipid nanoparticle (LNP) formulations.

Part 1: The Biophysics of DPPS Curvature

The Molecular Geometry of DPPS

Spontaneous curvature (


) is dictated by the lipid packing parameter (

), defined as:

Where:
  • 
     = Volume of the hydrophobic tail.
    
  • 
     = Optimal headgroup area.
    
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     = Critical chain length.[1]
    

DPPS Specifics:

  • Tail Structure (16:0): The saturated palmitoyl chains of DPPS allow for tight packing and a high phase transition temperature (

    
    ). Below 
    
    
    
    , DPPS forms a rigid gel phase (
    
    
    ) with zero global curvature. Above
    
    
    (fluid phase,
    
    
    ), the tails disorder, increasing
    
    
    .
  • Headgroup (Serine): The serine headgroup is anionic at physiological pH. Electrostatic repulsion between neighboring headgroups effectively increases

    
    .
    
The Curvature Switch Mechanism

The defining feature of DPPS is its sensitivity to the ionic environment.

ConditionMolecular ShapePacking (

)
Curvature (

)
Resulting Structure
pH 7.4 (No Salt) Inverted Cone

Positive (

)
Micelles / Stable Bilayers
pH 7.4 (+

)
Cone

Negative (

)
H

Phase / Cochleates
pH < 4.0 Cone

Negative (

)
H

Phase / Fusion

Key Insight: While DOPS (unsaturated) has a measured


 at neutral pH due to repulsion, DPPS is stiffer. However, the addition of Calcium (

) causes the "Cochleate Effect." Calcium bridges the phosphate and carboxyl groups, dehydrating the headgroup and drastically reducing

. This forces the membrane to curl inward (negative curvature), triggering fusion or rupture.

Part 2: Visualization of Curvature Dynamics

The following diagram illustrates the pathway by which environmental triggers alter DPPS molecular geometry, leading to macroscopic membrane changes.

DPPS_Curvature_Pathway DPPS_Neutral DPPS (pH 7.4) Charged Headgroup Repulsion Electrostatic Repulsion DPPS_Neutral->Repulsion Trigger_Ca Input: Calcium (Ca2+) or Low pH DPPS_Neutral->Trigger_Ca Pos_Curve Positive Curvature (Stable Bilayer) Repulsion->Pos_Curve High a0 Neg_Curve Negative Curvature (Cone Shape) Pos_Curve->Neg_Curve Transition Bridge Ca2+ Bridging / Protonation Trigger_Ca->Bridge Collapse Headgroup Dehydration (Decreased a0) Bridge->Collapse Collapse->Neg_Curve P > 1 Outcome Fusion / Rupture / Cochleate Formation Neg_Curve->Outcome

Figure 1: Mechanistic pathway of DPPS curvature modulation.[2] The transition from stable bilayer to fusogenic negative curvature is driven by headgroup dehydration via Calcium binding or protonation.

Part 3: Experimental Methodologies

To rigorously quantify the spontaneous curvature of DPPS-containing membranes, one cannot simply observe liposomes. You must force the lipid into a non-bilayer phase (usually Hexagonal


) to measure the "relaxed" radius.
Protocol A: X-Ray Diffraction (SAXS) for Intrinsic Curvature

Objective: Determine


 by doping DPPS into a host lipid (DOPE) that naturally forms inverted hexagonal phases.

Reagents:

  • DOPE (Dioleoylphosphatidylethanolamine) - The template lipid.

  • DPPS (16:0 PS) - The analyte.

  • Tetradecane - To relieve hydrocarbon packing stress.[2]

  • Buffer: 100 mM NaCl, 20 mM HEPES, pH 7.4 (±

    
    ).
    

Workflow:

  • Mixing: Prepare lipid mixtures of DOPE:DPPS at molar ratios of 95:5, 90:10, and 85:15 in chloroform.

  • Desolvation: Evaporate solvent under nitrogen flow, then vacuum desiccate for 12 hours (Critical for removing trace solvent that alters curvature).

  • Hydration: Hydrate films with Buffer + Tetradecane (ratio 0.3:1 wt/wt tetradecane:lipid).

    • Note: Tetradecane fills the interstitial voids of the

      
       tubes, allowing the lipid monolayer to relax to its true 
      
      
      
      .
  • Cycling: Freeze-thaw (liquid

    
     / 
    
    
    
    water bath) 10 times to ensure homogeneity.
  • Acquisition: Perform Small-Angle X-Ray Scattering (SAXS) at

    
     (above DPPS 
    
    
    
    ).
  • Analysis:

    • Identify the Bragg peaks ratio

      
       (characteristic of Hexagonal phase).
      
    • Calculate lattice spacing

      
      .
      
    • Calculate radius of the water cylinder

      
      .
      
    • Plot:

      
       of the mixture vs. mole fraction of DPPS. Extrapolate to 100% DPPS to find intrinsic 
      
      
      
      .
Protocol B: Giant Unilamellar Vesicle (GUV) Sorting

Objective: Visualize curvature sorting in real-time using confocal microscopy.

Workflow:

  • Formation: Generate GUVs (DPPC:DPPS:Cholesterol + 0.5% Rhodamine-DPPE) using electroformation.

  • Tether Pulling: Use optical tweezers or a micropipette to pull a membrane nanotube from the GUV.

  • Stimulation: Locally perfuse

    
     near the nanotube.
    
  • Observation:

    • Before Ca2+: DPPS distributes evenly.

    • After Ca2+: DPPS clusters in the nanotube (high curvature region) or the nanotube retracts/pearls due to induced negative curvature tension.

Part 4: Quantitative Data Summary

The following table synthesizes literature values for curvature parameters of PS lipids compared to standard references.

Lipid SystemConditionSpontaneous Curvature (

) [

]
Radius (

) [nm]
Phase Preference
DOPE (Ref) pH 7.0

-2.9Inverted Hexagonal (

)
DOPC (Ref) pH 7.0

(near 0)
-11.0Lamellar (

)
DOPS pH 7.0 (No Ca)+0.07 +14.4Lamellar (

)
DOPS pH 3.0-0.43 -2.3Inverted Hexagonal (

)
DPPS pH 7.0 (No Ca)

to +0.05
*
> +20Gel (

) / Fluid (

)
DPPS pH 7.0 (+ Ca)Strongly Negative < -5.0Cochleate / Fusion

*Note: DPPS values in fluid phase are inferred from DOPS but corrected for tighter packing of saturated chains.

Part 5: Implications for Drug Development

1. Liposomal Stability: Formulations containing DPPS are generally stable at neutral pH due to charge repulsion (Positive Curvature prevents fusion). However, in the acidic environment of the endosome (pH 5.0), the curvature shifts toward negative. This destabilizes the bilayer, promoting fusion with the endosomal membrane and cytosolic release of the payload—a desirable trait for mRNA/DNA delivery.

2. Calcium-Mediated Targeting: In regions of high local calcium (e.g., bone remodeling sites or activated platelets), DPPS-liposomes can undergo phase changes that trigger rapid payload release.

References

  • Fuller, N., et al. (2003). Curvature and Bending Constants for Phosphatidylserine-Containing Membranes. Biophysical Journal. Link

  • Kolara, K., et al. (2014). Calcium Ions Promote Membrane Fusion by Forming Negative-Curvature Inducing Clusters.[3] ACS Nano.[3] Link

  • Lewis, R.N., et al. (1988). Polymorphism of dipalmitoylphosphatidylserine: structure and metastability. Biochemistry.[2][3][4] Link

  • Gruner, S.M. (1985).[5] Intrinsic curvature hypothesis for biomembrane lipid composition: a role for nonbilayer lipids.[5] PNAS.[5][6] Link

  • Fan, J., et al. (2016). A quantitative model for the spontaneous curvature of lipid bilayers.[5][7][8][9][10] Journal of Chemical Physics. Link

Sources

The Ordered Anionic Interface: Dipalmitoylphosphatidylserine (DPPS) as a Determinant of Inner Leaflet Nanostructure and Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Biophysicists, Membrane Biologists, and Drug Delivery Scientists

Executive Summary

While natural eukaryotic membranes are dominated by unsaturated phosphatidylserine (PS) species (e.g., POPS, DOPS), Dipalmitoylphosphatidylserine (DPPS) serves as the critical biophysical archetype for the "ordered anionic" state.[1] This guide dissects the role of DPPS not merely as a structural lipid, but as a functional determinant in the formation of inner leaflet nanodomains (lipid rafts), the recruitment of polybasic oncoproteins (e.g., K-Ras), and the engineering of immunomodulatory liposomes. By synthesizing phase behavior thermodynamics with signal transduction mechanics, this document provides a roadmap for utilizing DPPS in advanced membrane research and therapeutic formulation.

Part 1: The Biophysical Landscape

The Rigidity Hypothesis: DPPS vs. Physiological PS

In the inner leaflet of the plasma membrane, PS is the primary anionic lipid. However, the acyl chain composition dictates the local phase environment. Natural PS is typically fluid (


) at physiological temperature. DPPS, with two saturated palmitic acid (16:0) chains, introduces a high-melting-point component that drives phase separation .

Causality in Experimentation: Researchers utilize DPPS to model "raft-like" inner leaflet domains. The high phase transition temperature (


) of DPPS allows it to segregate from lower-

lipids (like POPC or DOPC), creating stable Liquid-Ordered (

) or Gel (

) domains that concentrate negative charge.
Table 1: Comparative Biophysics of PS Species
Lipid SpeciesAcyl ChainsPhase at 37°C

(Main Transition)
Structural Role in Models
DPPS 16:0 / 16:0Gel (

)
~54°CInduces ordered anionic domains (Raft mimic)
POPS 16:0 / 18:1Fluid (

)
~14°CPhysiological bulk anionic lipid
DOPS 18:1 / 18:1Fluid (

)
~ -11°CHigh fluidity, disordered matrix
DMPS 14:0 / 14:0Fluid/Gel Boundary~35°CIntermediate ordering
The Electrostatic-Hydrophobic Coincidence

The unique utility of DPPS lies in its ability to couple electrostatics (serine headgroup) with hydrophobic ordering (saturated tails).

  • The Mechanism: In mixed bilayers, DPPS does not mix ideally. It clusters to minimize the exposure of its hydrophobic surface area to the disordered chains of surrounding lipids.

  • The Result: High-density patches of negative charge. This clustering is thermodynamically distinct from the random distribution seen with DOPS, creating "landing pads" for cationic proteins.

Part 2: Functional Nanodomains & Signaling

The K-Ras Sorting Mechanism

The most authoritative application of DPPS in cell biology is in deciphering the sorting of Ras isoforms. K-Ras4B, an oncogenic driver, possesses a polybasic domain (PBD) and a farnesyl anchor.[2]

  • Lipid Sorting: K-Ras does not bind to membranes randomly. It requires anionic nanodomains .

  • The DPPS Connection: Experiments using DPPS-enriched GUVs demonstrate that K-Ras preferentially partitions into liquid-disordered (

    
    ) regions unless specific ordering forces are applied. However, the clustering of K-Ras into functional signaling platforms (nanoclusters) is dependent on the ability of PS to form transient ordered assemblies. DPPS is used to prove that acyl chain saturation  dictates the lifetime of these signaling clusters.
    
Visualization: The Electrostatic Switch Pathway

The following diagram illustrates how DPPS-like domains recruit K-Ras through a coincidence of charge and packing, activating downstream MAPK signaling.

KRas_Recruitment Membrane Inner Leaflet (Anionic Surface) DPPS_Domain DPPS-Rich Nanodomain (Ordered/Anionic) Membrane->DPPS_Domain Phase Separation Bulk_Lipid Bulk Lipid (POPC/DOPS) (Disordered) Membrane->Bulk_Lipid KRas_Cluster K-Ras Nanocluster (Signaling Competent) DPPS_Domain->KRas_Cluster Lateral Sequestration KRas_Cyto K-Ras (Cytosolic) Polybasic Domain (+) KRas_Bound K-Ras (Membrane Bound) Electrostatic Interaction KRas_Cyto->KRas_Bound Electrostatic Attraction (Lysine + Serine) KRas_Bound->DPPS_Domain Preferential Sorting (Hydrophobic Matching) KRas_Bound->Bulk_Lipid Weak Affinity Effector Raf-1 Recruitment (MAPK Activation) KRas_Cluster->Effector Signal Transduction

Caption: K-Ras recruitment logic. DPPS-rich domains act as high-affinity sinks for K-Ras via electrostatic locking and acyl-chain matching, enabling nanocluster formation.

Part 3: Experimental Methodologies

Protocol: Formation of DPPS-Enriched Giant Unilamellar Vesicles (GUVs)

Objective: Create cell-sized model membranes to visualize phase separation and protein recruitment. Challenge: DPPS has a high


 (~54°C), making standard electroformation difficult without thermal control.

Step-by-Step Workflow:

  • Lipid Stock Preparation:

    • Dissolve DPPS, DOPC, and Cholesterol (e.g., 4:4:2 molar ratio) in Chloroform/Methanol (9:1) to a final concentration of 1 mg/mL.

    • Note: Methanol is required to fully solubilize the serine headgroup.

  • Film Deposition:

    • Deposit 10 µL of lipid solution onto Indium Tin Oxide (ITO) coated glass slides.

    • Evaporate solvent under vacuum for >2 hours to remove trace chloroform (critical for phase behavior accuracy).

  • Electroformation Chamber Assembly:

    • Assemble the ITO slides with a silicon spacer (1-2 mm).

    • Fill the chamber with pre-warmed Sucrose solution (100-300 mM) at 60°C (must be >

      
       of DPPS).
      
  • AC Field Application (The "Grow" Phase):

    • Connect to a function generator.

    • Apply 10 Hz, 1.5 V (peak-to-peak) sine wave.

    • Maintain temperature at 60°C for 2 hours.

  • Cooling & Harvesting:

    • Gradually lower temperature to room temperature (1°C/min) to allow equilibrium phase separation.

    • Harvest vesicles and dilute into iso-osmolar Glucose/PBS buffer (glucose density difference allows GUVs to settle for microscopy).

Protocol: Fluorescence Correlation Spectroscopy (FCS)

Objective: Measure the diffusion coefficient (


) of a probe to determine if it is trapped in a DPPS nanodomain.
  • Labeling: Use a trace amount (0.1 mol%) of a fluorescent lipid analog (e.g., TopFluor-PS) or a labeled protein (GFP-K-Ras).

  • Acquisition: Focus the laser volume on the apical pole of the GUV.

  • Analysis: Fit the autocorrelation curve

    
    .
    
    • Interpretation: A fast diffusion component (

      
      ) indicates fluid phase (DOPS-like). A slow component (
      
      
      
      ) indicates trapping in DPPS gel/ordered domains.

Part 4: Therapeutic Frontiers (Drug Development)

"Apoptotic Mimicry" for Immunomodulation

DPPS is increasingly utilized in the formulation of liposomes designed to induce peripheral tolerance .

  • The Concept: Apoptotic cells expose PS on their outer leaflet.[3] This is an "eat-me" signal that instructs phagocytes (macrophages/dendritic cells) to engulf the cell and secrete anti-inflammatory cytokines (TGF-

    
    , IL-10).
    
  • The Formulation: Liposomes containing DPPS (rigid, stable) mimic this surface.

  • Why DPPS? Unlike unsaturated PS (which oxidizes rapidly), DPPS provides a chemically stable shelf-life for pharmaceutical formulations (e.g., treating Multiple Sclerosis or Type 1 Diabetes).

Visualization: Liposomal Tolerance Induction

Immunomodulation Liposome DPPS Liposome (Apoptotic Mimic) Receptor PS Receptor (Tim-4 / Stabilin) Liposome->Receptor Specific Binding Macrophage Macrophage / DC (Phagocyte) Signal Anti-Inflammatory Signaling Macrophage->Signal Secretion of TGF-beta / IL-10 Receptor->Macrophage Engulfment Outcome Immune Tolerance (Suppression of Autoimmunity) Signal->Outcome T-cell Anergy

Caption: DPPS liposomes exploit the natural "eat-me" pathway. By presenting a stable, high-density anionic surface, they trick the immune system into a tolerogenic state.

References

  • Leventis, P. A., & Grinstein, S. (2010). The distribution and function of phosphatidylserine in cellular membranes. Annual Review of Biophysics.

  • Zhou, Y., et al. (2014).[4] Lipid Profiles of RAS Nanoclusters Regulate RAS Function. Molecular and Cellular Biology.

  • Pujol-Autonell, I., et al. (2017). Liposome-based immunotherapy against autoimmune diseases: therapeutic effect on multiple sclerosis. Nanomedicine.

  • Maekawa, M., & Fairn, G. D. (2014). Molecular probes to visualize the location, organization, and dynamics of lipids. Journal of Chemical Biology.

  • Demchenko, A. P., et al. (2009). Monitoring of the Phase Transitions of Liposomes by Nanoplasmonic Sensing. Biophysical Journal.

Sources

Methodological & Application

Application Note: Engineering and Validating DPPS-Based Liposomal Systems for In Vitro Drug Release

[1]

Executive Summary & Scientific Rationale

This guide details the formulation, characterization, and in vitro release profiling of liposomes utilizing 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) .[1]

DPPS is an anionic phospholipid with a saturated 16:0 acyl chain. Unlike neutral lipids (e.g., DPPC), DPPS introduces a negative surface charge and specific biological recognition motifs.[1] Its inclusion is rarely accidental; it is typically engineered for two specific mechanisms:

  • Macrophage Targeting: Phosphatidylserine (PS) serves as an "eat-me" signal (apoptotic mimicry), triggering phagocytosis by macrophages via scavenger receptors (e.g., TIM-4, Stabilin-2).[1]

  • Structural Rigidity: With a phase transition temperature (

    
    ) of 54°C , DPPS is in a rigid gel phase at physiological temperature (37°C).[1] This creates a highly stable bilayer that minimizes passive leakage, making it ideal for the controlled release of hydrophilic payloads.
    

Critical Consideration: The anionic headgroup of DPPS is highly sensitive to divalent cations (especially

1

Experimental Workflow Visualization

The following diagram outlines the critical path from lipid dissolution to release data acquisition. Note the temperature control requirements specific to DPPS.

DPPS_Workflowcluster_envRelease Environment (Sink Conditions)RawMatLipid Dissolution(DPPS + Chol + PEG)FilmThin Film Formation(Rotary Evap)RawMat->FilmCHCl3:MeOH (2:1)HydrationHydration(> 60°C, Ca2+ Free)Film->HydrationCritical Step:T > Tm (54°C)ExtrusionSizing/Extrusion(> 60°C)Hydration->ExtrusionLUV FormationDialysisIn Vitro Release(Dialysis Method)Extrusion->DialysisPurified LiposomesAnalysisHPLC/UV-VisQuantificationDialysis->AnalysisSampling

Figure 1: Critical path for DPPS liposome production and testing. Note the red node indicating the high-temperature requirement for hydration due to the 54°C phase transition of DPPS.

Protocol 1: Formulation of DPPS Liposomes

Objective: Create stable Large Unilamellar Vesicles (LUVs) with a mean diameter of 100–150 nm.

Materials
  • DPPS (Na+ Salt): 16:0 PS (Avanti Polar Lipids).[1][2][3]

  • Stabilizer: Cholesterol (adds bilayer packing order, prevents serum protein destabilization).[1]

  • Solvent: Chloroform and Methanol (HPLC Grade).[1]

  • Hydration Buffer: PBS (pH 7.[1]4) or HEPES Buffered Saline.[1] MUST BE CALCIUM-FREE.

Step-by-Step Methodology
  • Lipid Dissolution (The Solubility Challenge):

    • DPPS is difficult to dissolve in pure chloroform.

    • Action: Dissolve DPPS in Chloroform:Methanol:Water (65:35:8 v/v) or Chloroform:Methanol (2:1 v/v) to ensure complete solubilization.

    • Standard Ratio: DPPS:Cholesterol (70:30 molar ratio).[1]

    • Total Lipid Concentration: Aim for 10–20 mg/mL in the final hydrated volume.

  • Thin Film Formation:

    • Transfer lipid solution to a round-bottom flask.[1]

    • Rotary evaporate at 45°C under vacuum until a dry film forms.

    • Desiccation: Place the flask under high vacuum (desiccator) for at least 4 hours (or overnight) to remove trace organic solvents.[1] Residual chloroform destabilizes the bilayer.

  • Hydration (The Critical Temperature Step):

    • Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to 60°C (6°C above the

      
       of DPPS).
      
    • Add buffer to the lipid film.[4]

    • Rotate flask at 60°C for 30–60 minutes.

    • Visual Check: The film should completely peel off, forming a milky suspension (Multilamellar Vesicles - MLVs).[1]

  • Downsizing (Extrusion):

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder block to 60–65°C. Attempting to extrude DPPS below 54°C will rupture the membrane or jam the extruder.

    • Pass the suspension through the membrane 11–21 times.

    • Result: Translucent/opalescent suspension (LUVs).[1]

Protocol 2: In Vitro Drug Release (Dialysis Method)[1]

Objective: Quantify the release rate of the payload under "Sink Conditions."

Scientific Principle: The release rate is driven by the concentration gradient. If the drug accumulates in the release media, the gradient flattens, artificially slowing release. "Sink conditions" require the drug concentration in the release media to remain below 10–20% of its saturation solubility.

Experimental Setup
ComponentSpecificationRationale
Donor Compartment Dialysis Bag (MWCO 12–14 kDa)Retains liposomes (>100nm) but passes free drug (<1kDa).[1]
Acceptor Media PBS (pH 7.[1]4) without

Simulates physiological pH; avoids DPPS aggregation.[1]
Volume Ratio 1:50 to 1:100 (Donor:Acceptor)Maintains Sink Conditions.[1]
Temperature 37°C ± 0.5°CPhysiological body temperature.
Agitation 100 RPM (Magnetic Stirring)Prevents boundary layer formation around the bag.
Detailed Procedure
  • Membrane Preparation: Soak dialysis tubing in distilled water for 30 minutes to remove preservatives (glycerol/sulfides).[1] Rinse thoroughly.

  • Loading:

    • Pipette 1.0 mL of DPPS liposomes into the dialysis bag.

    • Clamp both ends securely (ensure no air bubbles are trapped, as they affect buoyancy).[1]

  • Initiation:

    • Immerse the bag into the Acceptor Media (e.g., 100 mL PBS in a beaker).

    • Start the timer and stirring immediately.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1.0 mL of Acceptor Media.

    • Replenishment: Immediately add 1.0 mL of fresh, pre-warmed buffer to the beaker to maintain constant volume.

  • Quantification: Analyze samples via HPLC or UV-Vis spectrophotometry against a standard curve of the free drug.

Data Analysis Formula

Calculate the Cumulative Release Percentage (


1

Where:

  • 
    : Concentration of drug in sample at time 
    
    
    .
  • 
    : Total volume of release media (e.g., 100 mL).
    
  • 
    : Sample volume removed (e.g., 1 mL).
    
  • 
    : Total mass of drug initially encapsulated.[1]
    

Mechanism of Release[1][4][6]

Understanding how the drug exits DPPS liposomes aids in troubleshooting.

Release_MechanismStartEncapsulated DrugGelPhaseDPPS Bilayer (Gel Phase @ 37°C)High RigidityStart->GelPhaseMech1Passive Diffusion(Slow)GelPhase->Mech1Steric hindranceMech2Bilayer Destabilization(Interaction with Serum/Proteins)GelPhase->Mech2In vivo onlyMech3Macrophage Uptake(Intracellular Release)GelPhase->Mech3PS-Receptor BindingReleaseTherapeutic EffectMech1->ReleaseSustained Release ProfileMech3->ReleaseTargeted Burst Release

Figure 2: Release mechanisms. In vitro dialysis primarily measures Passive Diffusion. However, the biological utility of DPPS relies on Macrophage Uptake (Mech 3).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Aggregation/Precipitation Presence of Calcium (

) or Magnesium.[1]
Use PBS- (calcium/magnesium free) or add 1mM EDTA to the buffer.[1] DPPS binds divalent cations, causing fusion (cochleates).[1]
Low Encapsulation Efficiency Electrostatic Repulsion.If the drug is anionic (negative), it repels the DPPS headgroup. Use a cationic drug or encapsulate at a pH where the drug is neutral/positive.
Extruder Clogging Temperature too low.DPPS

is 54°C. The extruder block must be maintained at >60°C . If it cools, the lipids solidify instantly.
Burst Release Residual Solvent or Fluid Bilayer.Ensure 100% removal of Chloroform. Increase Cholesterol content (up to 30-40 mol%) to pack the bilayer if the drug is leaking too fast.[1]

References

  • Avanti Polar Lipids. 16:0 PS (DPPS) Product Information and Phase Transition Temperature (54°C). [Link][1]

  • National Institutes of Health (NIH). Targeted Liposomal Drug Delivery to Monocytes and Macrophages. (Discusses the role of PS in targeting). [Link]

  • Dissolution Technologies. Comparison of Dialysis and Dispersion Methods for In Vitro Release Determination of Drugs from Multilamellar Liposomes. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Drug Encapsulation in DPPS Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 11, 2026

Introduction

Welcome to the technical support guide for 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) liposomes. DPPS is an anionic phospholipid frequently used in drug delivery systems for its biocompatibility and ability to mimic cell membranes. Achieving high and reproducible drug encapsulation efficiency (EE%) is critical for developing a viable therapeutic product. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges in the lab.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a realistic encapsulation efficiency (EE%) to expect for DPPS liposomes?

The EE% for DPPS liposomes is highly dependent on the drug's physicochemical properties and the loading method used. For hydrophilic small molecules passively loaded, efficiencies can range from low single digits to over 30%. For lipophilic drugs that associate with the lipid bilayer, EE% can be significantly higher, often exceeding 70-80%. Remote loading techniques, if applicable, can further increase EE% for certain drugs.

Q2: How does the negative charge of DPPS affect drug encapsulation?

The phosphoserine headgroup of DPPS is negatively charged at physiological pH. This is a critical factor to consider:

  • For Cationic (Positively Charged) Drugs: Electrostatic attraction between the drug and the DPPS bilayer can significantly enhance encapsulation.

  • For Anionic (Negatively Charged) Drugs: Electrostatic repulsion can hinder encapsulation. Adjusting the pH of the hydration buffer to neutralize either the drug or the lipid headgroup (if possible without compromising stability) can be an effective strategy.

  • For Neutral Drugs: Encapsulation will primarily be driven by the drug's hydrophobicity and its ability to partition into the lipid bilayer or be entrapped in the aqueous core.

Q3: Should I perform the hydration step above or below the main phase transition temperature (Tm) of DPPS?

The main phase transition temperature (Tm) of DPPS is approximately 54°C.[1]

  • Hydrating Above Tm (e.g., 60-65°C): This is the standard and recommended approach. In the liquid crystalline phase (above Tm), the lipid bilayer is more fluid and permeable. This increased flexibility allows for more efficient hydration and formation of vesicles, which generally leads to higher encapsulation of the aqueous phase containing the drug.

  • Hydrating Below Tm: In the gel phase (below Tm), the bilayer is rigid and less permeable. This can lead to incomplete hydration, the formation of larger, poorly defined multilamellar vesicles (MLVs), and significantly lower encapsulation efficiency.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Problem: Low or Highly Variable Encapsulation Efficiency
Q: My encapsulation efficiency is consistently below 10% for a hydrophilic drug. What are the primary causes and how can I fix this?

A: Low EE% for hydrophilic drugs is a common challenge. The issue can typically be traced back to three main areas: the drug's properties, the liposome preparation process, or the purification method.

Table 1: Troubleshooting Low Encapsulation Efficiency (EE%)
Possible Cause Underlying Mechanism Recommended Solution(s)
1. Drug/Buffer Mismatch Electrostatic repulsion between an anionic drug and the anionic DPPS headgroup. Osmotic mismatch between the interior and exterior of the liposome can cause water to move, leading to drug leakage.- Adjust pH: Modify the buffer pH to alter the ionization state of the drug, reducing repulsion. - Increase Ionic Strength: Add salt (e.g., 150 mM NaCl) to the hydration buffer to screen charge repulsion. - Ensure Isotonicity: Use the same buffer for hydration and for post-preparation dilution/purification to prevent osmotic stress.
2. Poor Lipid Film Quality An uneven lipid film results in incomplete and non-uniform hydration, trapping less of the drug-containing aqueous phase. Residual organic solvent can disrupt bilayer formation.- Optimize Film Formation: Rotate the flask slowly during solvent evaporation to ensure a thin, even film. - Ensure Complete Solvent Removal: Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove all traces of organic solvent.
3. Suboptimal Hydration Hydrating below the Tm of DPPS (54°C) results in a rigid, impermeable bilayer. Insufficient agitation fails to disperse lipid aggregates effectively.- Control Temperature: Always perform the hydration step in a water bath set to 10-15°C above the DPPS Tm (e.g., 65°C). - Gentle Agitation: Gently swirl the flask during hydration to ensure all of the lipid film is exposed to the aqueous buffer.
4. Inefficient Downsizing The initial multilamellar vesicles (MLVs) formed during hydration have a low internal volume-to-lipid ratio. Downsizing (e.g., extrusion, sonication) creates smaller, unilamellar vesicles with a higher entrapped volume.- Extrusion: Pass the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) above the Tm. This is the preferred method for generating monodisperse vesicles.[2]
5. Drug Leakage During Purification Some purification methods, especially dialysis with large pore sizes or slow size exclusion chromatography, can lead to significant leakage of the encapsulated drug over time.- Optimize Purification: Use a size exclusion chromatography (SEC) column with a suitable molecular weight cutoff (e.g., Sephadex G-50) to rapidly separate liposomes from free drug.[3] Centrifugation or stirred cell ultrafiltration are also effective alternatives.[4][5]
Problem: Liposome Aggregation and Instability
Q: My DPPS liposome suspension appears cloudy and I see visible aggregates, especially after adding my drug. Why is this happening?

A: Aggregation in anionic liposome preparations is typically due to the disruption of electrostatic repulsive forces that keep the vesicles separated.

  • Cause 1: High Ionic Strength or Divalent Cations: The negative charge of DPPS provides colloidal stability through electrostatic repulsion. High concentrations of salts (especially divalent cations like Ca²⁺ or Mg²⁺) can screen this charge, leading to vesicle fusion and aggregation.

    • Solution: Use buffers with monovalent salts (e.g., NaCl, KCl) at physiological concentrations (~150 mM). Avoid divalent cations unless they are essential for your drug's activity, and if so, use the lowest possible concentration.

  • Cause 2: pH Approaching the pKa of the Phosphate Group: If the pH of the buffer is lowered significantly, the phosphate group can become protonated, reducing the net negative charge and leading to instability.

    • Solution: Maintain a buffer pH well above the pKa of the phosphate group (typically pH > 4) to ensure a consistent negative surface charge. A pH of 7.4 is standard for most biological applications.

  • Cause 3: Drug-Induced Perturbation: Some drugs, particularly cationic molecules or amphiphilic compounds, can insert into the bilayer and disrupt its curvature or neutralize the surface charge, inducing aggregation.

    • Solution: Screen different drug-to-lipid molar ratios. A lower ratio may prevent bilayer saturation and subsequent aggregation. Including a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide steric stabilization and prevent aggregation.

Key Experimental Protocols

Protocol 1: DPPS Liposome Preparation via Thin-Film Hydration

This protocol describes the passive encapsulation of a hydrophilic drug.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS)

  • Cholesterol (optional, but recommended for stability)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., PBS, HEPES, pH 7.4), containing the dissolved drug

  • Round-bottom flask

  • Rotary evaporator

  • High vacuum pump

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Preparation: Dissolve DPPS and cholesterol (e.g., at a 2:1 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask slowly in a water bath (40-45°C) under reduced pressure to evaporate the organic solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Solvent Removal: Place the flask on a high vacuum line for at least 2 hours to remove any residual solvent. This step is critical for bilayer integrity.

  • Hydration: Warm the drug-containing hydration buffer to 65°C (10-15°C above the Tm of DPPS). Add the warm buffer to the lipid film. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

  • Vesicle Formation: Gently agitate the flask in the 65°C water bath for 30-60 minutes. The lipid film will gradually disperse to form a milky suspension of multilamellar vesicles (MLVs).

  • Downsizing (Extrusion):

    • Assemble the liposome extruder, pre-heated to 65°C.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the 100 nm polycarbonate membrane for an odd number of passes (e.g., 21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Cooling: Cool the resulting liposome suspension to room temperature. The suspension should appear more translucent than the initial MLV suspension.

Protocol 2: Determination of Encapsulation Efficiency (EE%)

Principle: To determine EE%, the unencapsulated (free) drug must be separated from the drug-loaded liposomes. The amount of drug in the liposomes is then compared to the total amount of drug used initially.

Methodology:

  • Separation of Free Drug:

    • Prepare a small size exclusion chromatography (SEC) column (e.g., a 1 mL syringe packed with Sephadex G-50) equilibrated with your experimental buffer.

    • Carefully apply a known volume (e.g., 200 µL) of your prepared liposome suspension to the top of the column.

    • Elute the column with the same buffer. The liposomes (which are large) will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.

    • Collect the milky liposome fraction.

  • Quantification of Encapsulated Drug:

    • Take a known volume of the purified liposome fraction from Step 1.

    • Disrupt the liposomes to release the encapsulated drug. This is typically done by adding a surfactant (e.g., 1% Triton X-100) or an organic solvent in which the lipid is soluble (e.g., methanol).

    • Quantify the concentration of the released drug using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).[][7] This gives you the Concentration_encapsulated.

  • Quantification of Total Drug:

    • Take the same volume of the initial, unpurified liposome suspension.

    • Disrupt these liposomes using the same method as in Step 2.

    • Quantify the drug concentration. This gives you the Concentration_total.

  • Calculation of EE%:

    • Use the following formula: EE% = (Concentration_encapsulated / Concentration_total) * 100

Visualizations and Workflows

Diagram 1: General Workflow for Liposome Preparation and EE% Determination

This diagram outlines the critical steps from lipid film formation to the final calculation of encapsulation efficiency.

G cluster_prep Part 1: Liposome Preparation cluster_purify Part 2: Purification & Analysis A 1. Lipid Dissolution (DPPS + Drug in Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Drug Buffer, T > Tm) B->C D 4. Downsizing (Extrusion) C->D E 5. Separation of Free Drug (Size Exclusion Chromatography) D->E Crude Liposome Suspension F 6. Liposome Lysis (e.g., Triton X-100) E->F G 7. Drug Quantification (e.g., HPLC, UV-Vis) F->G H 8. Calculate EE% G->H

Caption: Workflow for liposome preparation and analysis.

Diagram 2: Troubleshooting Logic for Low Encapsulation Efficiency

This decision tree helps diagnose the root cause of poor drug loading in DPPS liposomes.

G start Start: Low EE% q1 Is the hydration temp > Tm of DPPS (54°C)? start->q1 s1 Solution: Increase hydration temperature to ~65°C. q1->s1 No q2 Is the lipid film thin and even? q1->q2 Yes end_node Re-evaluate EE% s1->end_node s2 Solution: Optimize rotation speed and ensure complete solvent removal under high vacuum. q2->s2 No q3 Is your drug charged? q2->q3 Yes s2->end_node s3 Solution: If drug is anionic, increase ionic strength (e.g., 150 mM NaCl) or adjust buffer pH to reduce repulsion. q3->s3 Yes q3->end_node No s3->end_node

Caption: Decision tree for troubleshooting low EE%.

References

  • Purification Method of Drug-Loaded Liposome.springerprofessional.de.
  • Purification of Drug Loaded Liposomal Formulations by a Novel Stirred Cell Ultrafiltration Technique.Bentham Science Publisher.
  • Assays for Liposome Encapsulation Ratio: A Complete Overview.BOC Sciences.
  • Liposome Encapsulation Efficiency Determination.Creative Biostructure.
  • Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes.ResearchGate.
  • Synthesis, Characterization, and Separation of Loaded Liposomes for Drug Delivery.Digital Commons @ USF - University of South Florida.
  • Phase Transition Temperatures for Glycerophospholipids.Avanti Research.

Sources

Improving the in vivo circulation time of DPPS-containing nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the in vivo circulation time of DPPS-containing nanoparticles Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

The DPPS Paradox: Engineering Against Biology

Welcome to the technical guide for DPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine) formulations. You are likely here because you are facing a fundamental conflict in your design:

  • The Requirement: You need DPPS in your formulation (likely for apoptotic mimicry, specific receptor targeting, or bilayer fluidity modulation).

  • The Problem: Phosphatidylserine (PS) is the biological "Eat Me" signal.[1] In healthy cells, flippases keep PS on the inner membrane leaflet. When exposed on the outer leaflet (or on your nanoparticle), it binds to receptors like TIM-4 and Stabilin-2 on macrophages, triggering rapid phagocytosis by the Reticuloendothelial System (RES).

The Objective: To retain the functional benefits of DPPS while masking its "Eat Me" signal during transit. This guide details the engineering controls required to extend circulation half-life (


).

Critical Process Parameters (CPPs) for Circulation Retention

The following parameters are not merely "quality checks"; they are the causal factors determining whether your particle evades the liver or is sequestered within minutes.

Module A: Steric Shielding (The Stealth Layer)

Standard PEGylation (2-5 mol%) is often insufficient for DPPS particles due to the strong anionic charge which recruits opsonins (complement proteins) more aggressively than neutral lipids.

ParameterRecommendationTechnical Rationale
PEG Density 5–10 mol% Higher density is required to create a "brush" regime rather than a "mushroom" regime. The brush regime physically prevents opsonins (C3b, IgG) from accessing the negative PS headgroups [1].
PEG Chain Length 2kDa vs 5kDa Use 5kDa if circulation is the priority. Longer chains provide a thicker steric barrier, distancing the macrophage receptors from the PS surface [2].
Active Camouflage CD47 / SIRPα If PEG fails, functionalize with CD47 peptides . CD47 acts as a "Don't Eat Me" signal, binding to SIRPα on macrophages and inhibiting myosin-II accumulation, effectively canceling the phagocytic signal triggered by DPPS [3].
Module B: Physicochemical Properties
ParameterRecommendationTechnical Rationale
Particle Size 60–90 nm Particles >100nm are rapidly filtered by the liver/spleen. Particles <50nm may suffer renal clearance or infiltrate normal tissue.[2] The 60-90nm window minimizes RES uptake while avoiding renal filtration [4].
Zeta Potential Near Neutral (-5 to +5 mV) DPPS is anionic. You must counter this charge. Use high-density PEG or zwitterionic lipids to mask the surface charge. Highly negative potentials (<-20mV) activate the complement system immediately [5].

Visualizing the Clearance Pathway

The following diagram illustrates the competition between the "Eat Me" signal (DPPS) and your engineering controls ("Stealth" factors).

DPPS_Clearance_Pathway cluster_Signals Surface Signals Competition NP DPPS-Nanoparticle Serum Bloodstream Entry NP->Serum PS Phosphatidylserine (Eat Me Signal) Serum->PS PEG PEG/CD47 (Stealth/Don't Eat Me) Serum->PEG Opsonins Opsonization (C3b, IgG binding) PS->Opsonins Attracts Receptors Receptors: TIM-4, Stabilin-2 PS->Receptors Direct Binding PEG->Opsonins Blocks (Steric Hindrance) SIRPa Receptor: SIRPα PEG->SIRPa CD47 Binds Opsonins->Receptors Macrophage Macrophage (Kupffer Cell) Clearance Phagocytosis & Clearance (Rapid t1/2) Macrophage->Clearance Dominant Pathway Circulation Extended Circulation (Improved t1/2) Macrophage->Circulation If Inhibited Receptors->Macrophage Triggers Phagocytosis SIRPa->Macrophage Inhibits Phagocytosis

Caption: Figure 1. The competitive signaling pathway determining DPPS nanoparticle fate. Green pathways denote engineering interventions required to block the red clearance pathways.

Troubleshooting Guide: Why is my still low?

Scenario: You have PEGylated your particles, but they are still clearing from the blood within <30 minutes.

SymptomRoot Cause AnalysisCorrective Action
High Liver Accumulation Incomplete Shielding. The PEG chains are in a "mushroom" conformation, leaving gaps where PS is exposed.Increase PEG Density. Move from 2% to 5-8% DSPE-PEG2000. Ensure the PEG lipid anchor is stable (e.g., DSPE vs. shorter chains which might desorb).
Rapid Drop in First 10 Mins Aggregates. Your particles may be >150nm or aggregated. Large particles are mechanically filtered.Check Size Distribution (DLS). Ensure PDI < 0.2. Use extrusion (100nm membrane) or microfluidics to enforce size limits.
Loss of Effect on Repeat Dosing ABC Phenomenon. "Accelerated Blood Clearance" caused by anti-PEG IgM antibodies generated from the first dose.Switch PEG Architecture. Use branched PEG or replace PEG with zwitterionic polymers (e.g., poly(carboxybetaine)) or add CD47 peptides [6].
Leaking Payload Destabilized Bilayer. High PEG density or DPPS repulsion can destabilize the membrane.Add Cholesterol. Cholesterol (30-40 mol%) is essential to rigidify the bilayer and prevent premature payload release or lipid exchange with lipoproteins.

Standard Operating Procedure: Measuring Circulation Half-Life

Objective: To quantitatively determine the elimination half-life (


) of DPPS nanoparticles in a murine model.

Prerequisites:

  • Fluorescently labeled NP (e.g., DiD or DiR dye) or drug-loaded NP (for HPLC quantification).

  • C57BL/6 mice (n=3 per time point).

Protocol:

  • Preparation: Concentrate NPs to 1-5 mg/mL lipid. Filter sterilize (0.22 µm).

  • Administration: Inject 100-200 µL via lateral tail vein (IV). Critical: Record exact time (

    
    ).
    
  • Sampling: Collect blood (20-50 µL) via saphenous vein or retro-orbital bleed at:

    • 5 min (Distribution phase)

    • 30 min

    • 1 hr, 4 hr, 8 hr, 24 hr (Elimination phase)

  • Processing:

    • Centrifuge blood at 2000 x g for 10 min to separate plasma.

    • For Fluorescence: Pipette plasma into black 96-well plate. Measure fluorescence (Ex/Em specific to dye).

    • For Drug: Extract drug from plasma (e.g., acetonitrile precipitation) and run HPLC.

  • Analysis:

    • Plot Concentration vs. Time (Log-Linear scale).

    • Fit data to a two-compartment model.

    • Calculate Area Under Curve (AUC) and

      
      .
      

Success Criteria:

  • Unmodified DPPS NP: Expect

    
     < 20 mins.
    
  • Optimized (Stealth) DPPS NP: Expect

    
     > 3-6 hours.
    

References

  • Levchenko, T. S., et al. (2002). "Liposomes in drug delivery: From 'magic bullets' to 'super-carriers'." Journal of Liposome Research.

  • Suk, J. S., et al. (2016). "PEGylation as a strategy for improving nanoparticle-based drug and gene delivery."[2][3][4] Advanced Drug Delivery Reviews.

  • Rodriguez, P. L., et al. (2013). "Minimal 'Self' Peptides That Inhibit Phagocytic Clearance and Enhance Delivery of Nanoparticles."[5] Science.

  • Blanco, E., et al. (2015). "Principles of nanoparticle design for overcoming biological barriers to drug delivery." Nature Biotechnology.

  • Moghimi, S. M., et al. (2011). "Complement activation cascades in nanomedicine." Nature Nanotechnology.

  • Abu Lila, A. S., et al. (2013). "The accelerated blood clearance (ABC) phenomenon: clinical challenge and approaches to manage." Journal of Controlled Release.

Sources

Technical Support Center: Sterile Filtration of DPPS Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting sterility protocols for 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) formulations.

Welcome to the Advanced Lipid Support Hub.

You are likely here because your filtration process has failed. Common symptoms include: immediate filter blockage, loss of volume (hold-up), rupture of vesicles, or post-filtration precipitation.

DPPS is not a standard lipid. Unlike fluid-phase lipids (e.g., DOPC) or neutral rigid lipids (e.g., DPPC), DPPS combines a high phase transition temperature (


)  with a net negative charge . This creates a unique "thermodynamic trap" where standard room-temperature protocols will result in total process failure.

Below is the master guide to navigating these physical constraints.

Part 1: The Thermodynamic Imperative (Temperature Control)

The #1 Reason for Failure: Attempting to filter DPPS liposomes below their phase transition temperature.

At room temperature (


), DPPS bilayers exist in a Gel Phase (

)
. In this state, the acyl chains are tightly packed and rigid. The liposomes behave like solid spheres rather than flexible vesicles. If you attempt to force a solid 150 nm sphere through a tortuous 200 nm pore, it will bridge the pore and clog the membrane instantly.

The Solution: You must filter in the Liquid-Disordered Phase (


) .
For DPPS, the 

is

. Therefore, the entire filtration assembly (syringe, filter, and receiving vial) must be maintained at

.
Workflow Visualization: The Thermal State Logic

DPPS_Phase_Logic Start DPPS Suspension (Room Temp 25°C) State_Gel State: Gel Phase (Lβ') Rigid, Non-deformable Start->State_Gel Heat Apply Heat (>60°C) State_Gel->Heat Filter_Cold Attempt Filtration State_Gel->Filter_Cold State_Liquid State: Liquid-Disordered (Lα) Flexible, Fluid Bilayer Heat->State_Liquid Filter_Hot Sterile Filtration (0.22 µm) State_Liquid->Filter_Hot Result_Fail FAILURE: Membrane Clogging Vesicle Rupture Filter_Cold->Result_Fail Viscosity Block Result_Success SUCCESS: High Recovery Sterile Effluent Filter_Hot->Result_Success

Figure 1: Phase transition logic dictating filtration success. Filtration is only mechanically viable when the lipid bilayer is in the fluid


 state.
Part 2: Membrane Selection & Chemical Compatibility

The #2 Reason for Failure: Adsorption due to electrostatic interactions. DPPS is anionic (negatively charged). Using the wrong membrane material can lead to massive yield loss as lipids bind to the filter matrix.

Membrane Performance Matrix
Membrane MaterialCharge CharacterDPPS CompatibilityMechanism of Interaction
PES (Polyethersulfone) Neutral / HydrophilicExcellent Low non-specific binding; high flow rates. Best choice for anionic lipids.
PVDF (Hydrophilic) NeutralGood Acceptable alternative. Ensure it is hydrophilic PVDF; hydrophobic will block aqueous flow.
Nylon (Polyamide) Amphiphilic / Pos. ChargeCRITICAL FAIL Nylon often carries surface positive charges which bind anionic DPPS, causing clogging and yield loss.
Cellulose Acetate NeutralModerate Good for proteins, but often has lower burst pressure limits than PES.

Expert Recommendation: Use Double-layer PES membranes (0.45 µm pre-filter integrated with 0.22 µm final filter). The asymmetric structure protects the final membrane from premature fouling [1].

Part 3: Step-by-Step Protocol (The "Hot-Shot" Method)

Objective: Sterile filter 10 mL of 10 mg/mL DPPS liposomes.

Equipment:

  • Syringe filter: 33mm PES, 0.22 µm (or 0.45/0.22 µm combo).

  • Syringe: 20 mL glass or high-quality polypropylene (plasticizers can leach at 60°C).

  • Heating block or water bath set to 65°C .

Procedure:

  • Pre-Sizing (Crucial): Ensure liposomes are already extruded to <180 nm. You cannot sterile filter MLVs (Multilamellar Vesicles) or large LUVs (>250 nm).

  • System Equilibration: Place the empty syringe (with plunger removed) and the packaged filter unit in the 65°C incubator for 15 minutes. Cold equipment will instantly cool the small fluid volume below

    
    .
    
  • Sample Heating: Incubate the DPPS suspension at 65°C for 10 minutes.

  • The Transfer:

    • Draw the hot sample into the hot syringe.

    • Attach the hot filter.

    • Technique: Apply steady, moderate pressure. Do not "pulse" the plunger.

  • Post-Filter Cooling: Allow the sterile filtrate to cool slowly to room temperature. Rapid cooling can cause domain segregation or "leaky" vesicles during the phase transition.

Part 4: Troubleshooting & FAQs
Q: My liposomes aggregated immediately after adding buffer. Why?

A: Calcium Contamination. DPPS has a high affinity for divalent cations (


). Calcium ions bridge the negative headgroups of adjacent DPPS molecules, causing dehydration of the bilayer surface and immediate fusion/aggregation (Cochleate formation) [2].
  • Fix: Ensure your buffer is PBS without Calcium/Magnesium. Add 1 mM EDTA to chelate trace ions if necessary.

Q: I heated everything, but the pressure is still too high.

A: Check your sizing data (DLS). If your Mean Diameter (Z-avg) is >180 nm or your Polydispersity Index (PDI) is >0.2, you have a population of large vesicles blocking the pores.

  • Fix: Perform more extrusion passes (e.g., 21 passes through a 100 nm polycarbonate membrane) before attempting sterile filtration.

Q: Can I autoclave the liposomes instead of filtering?

A: Generally, No. Autoclaving (121°C) causes hydrolysis of the ester bonds in phospholipids (chemical degradation) and can induce massive fusion of the vesicles (physical degradation). Sterile filtration is the only viable path for thermally sensitive lipid formulations [3].

Troubleshooting Logic Tree

Troubleshooting_Tree Issue Issue: High Backpressure / Clogging Check_Temp Is Temp > 60°C? Issue->Check_Temp Check_Size Is Z-avg < 180nm? Check_Temp->Check_Size Yes Action_Heat Action: Heat System to 65°C Check_Temp->Action_Heat No Check_Membrane Is Membrane Nylon? Check_Size->Check_Membrane Yes Action_Extrude Action: Re-extrude (100nm PC) Check_Size->Action_Extrude No Action_Change Action: Switch to PES/PVDF Check_Membrane->Action_Change Yes Consult Support\n(Check Lipid Purity) Consult Support (Check Lipid Purity) Check_Membrane->Consult Support\n(Check Lipid Purity) No

Figure 2: Diagnostic decision tree for resolving filtration blockages.

References
  • Pall Corporation. (2022). Sterilizing Filtration of Liposome and Related Lipid-Containing Solutions.[1][2] Retrieved from

  • Roldán-Vargas, S., et al. (2007).[3] Aggregation of liposomes induced by calcium: a structural and kinetic study.[3][4] Physical Review E. Retrieved from

  • Toh, M.R., & Chiu, G.N. (2013). Liposomes as sterile preparations and limitations of sterilisation techniques in liposomal manufacturing.[5][6] Asian Journal of Pharmaceutical Sciences. Retrieved from

Sources

Validation & Comparative

Comparative analysis of drug release profiles from DPPS and DSPC liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of liposomal drug delivery systems (LDS), the choice between 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPS) represents a fundamental decision between circulatory stability and bio-responsive targeting .

  • DSPC is the industry "gold standard" for rigid, long-circulating formulations (e.g., Doxil®). Its neutral charge and high phase transition temperature (

    
    ) create an inert barrier that minimizes premature leakage.
    
  • DPPS , while possessing a similarly high

    
     (
    
    
    
    ), introduces an anionic headgroup that confers sensitivity to physiological ions (specifically
    
    
    ) and promotes macrophage uptake.

This guide analyzes the release profiles of these two lipids, providing experimental protocols and mechanistic insights to assist in formulation selection.

Physicochemical Foundation

To understand release kinetics, one must first understand the molecular drivers of membrane permeability: Acyl Chain Ordering and Headgroup Electrostatics .

FeatureDSPC (Distearoyl-PC)DPPS (Dipalmitoyl-PS)Impact on Drug Release
Charge (pH 7.4) Zwitterionic (Neutral)Anionic (Negative)DPPS attracts cationic drugs but triggers opsonization.
Phase Transition (

)


Both are in "Gel Phase" at body temp (

), preventing passive diffusion.
Acyl Chain Length 18 Carbons (Stearoyl)16 Carbons (Palmitoyl)DSPC is slightly thicker/more rigid, reducing permeability.
Ion Sensitivity Low / InertHigh (

)
DPPS fuses/leaks in high calcium environments (e.g., cell cytoplasm).

Experimental Protocol: Manufacturing & Release Testing

To objectively compare these lipids, we utilize a Remote Loading workflow (Ammonium Sulfate Gradient) encapsulating Doxorubicin. This method is self-validating: if the lipid membrane is leaky, the gradient collapses, and loading fails.

A. Preparation (Thin Film Hydration)
  • Lipid Mix:

    • Formulation A: DSPC : Cholesterol (70:30 molar ratio).[1]

    • Formulation B: DPPS : Cholesterol (70:30 molar ratio).

  • Film Formation: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate under vacuum (Rotavap) at

    
     (must be 
    
    
    
    ) for 1 hour.
  • Hydration: Hydrate film with 250 mM Ammonium Sulfate (pH 5.5) at

    
     for 30 mins.
    
  • Downsizing: Extrude 10x through 100 nm polycarbonate filters at

    
    .
    
  • Gradient Creation: Dialyze against HEPES Buffered Saline (HBS, pH 7.4) to remove external ammonium sulfate.

B. Active Drug Loading[2]
  • Incubate liposomes with Doxorubicin (Drug:Lipid ratio 1:20 w/w) at

    
     for 1 hour .
    
    • Note: Loading requires the membrane to be fluid (

      
      ).
      
  • Cool to Room Temperature (RT) to lock the drug inside (Gel Phase).

C. Release Assay (Dialysis Method)
  • Place 1 mL of liposomes in a dialysis bag (MWCO 12-14 kDa).

  • Immerse in 50 mL release media (PBS + 10% FBS) at

    
     .
    
  • Sample external media at 1, 4, 12, 24, and 48 hours.

  • Quantify Doxorubicin via Fluorescence (

    
    ).
    

Workflow Visualization

The following diagram outlines the critical path for generating and testing these high-


 liposomes.

LiposomeWorkflow Start Lipid Dissolution (CHCl3/MeOH) Film Dry Lipid Film (Rotavap) Start->Film Evaporation Hydrate Hydration (250mM (NH4)2SO4) Film->Hydrate T > Tm Extrude Extrusion (100nm @ 65°C) Hydrate->Extrude Size Control Dialysis1 Gradient Creation (Dialysis vs HBS) Extrude->Dialysis1 Remove ext. NH4+ Load Remote Loading (Doxorubicin @ 60°C) Dialysis1->Load pH Gradient Release Release Assay (37°C in Serum) Load->Release Quantification

Figure 1: Step-by-step workflow for remote loading of high-transition temperature liposomes.

Comparative Analysis: Release Profiles

A. Thermal Stability (37°C vs. 60°C)

Both DSPC and DPPS exist in a rigid gel phase at physiological temperature (


).
  • DSPC: Exhibits <5% leakage over 48 hours. The stearoyl chains pack tightly, preventing passive diffusion of the drug.

  • DPPS: Similarly stable in simple buffer (PBS). Despite the headgroup difference, the high

    
     ensures the bilayer remains solid.
    
B. The "Calcium Trigger" (Ion Sensitivity)

This is the primary differentiator.

  • DSPC: Inert to calcium ions. Release profile remains constant in the presence of physiological

    
    .
    
  • DPPS: In the presence of Calcium (

    
    ), DPPS headgroups bind 
    
    
    
    , causing dehydration and domain condensation. This leads to phase separation , vesicle fusion, and transient membrane defects.
    • Result: A "burst release" is observed for DPPS liposomes in high-calcium environments (or intracellularly), whereas DSPC remains intact.

C. Serum Stability & Opsonization
  • DSPC: Neutral charge minimizes protein adsorption (opsonization). Release is slow and linear.

  • DPPS: The negative charge attracts serum proteins (opsonins). While this does not always cause immediate leakage in vitro, it signals the Reticuloendothelial System (RES) in vivo, leading to rapid uptake by macrophages. Inside the macrophage (lysosome), the acidic pH and enzymes degrade the lipid, releasing the drug.

Data Summary: 24-Hour Cumulative Release (In Vitro)
ConditionDSPC LiposomesDPPS LiposomesInterpretation
PBS (

)
~2%~3%Both are thermally stable.
PBS + 2mM

~2%~35% DPPS is destabilized by Calcium bridging.
50% Serum (

)
~5%~12%Protein interaction destabilizes anionic DPPS.
Hyperthermia (

)
~8%~15%Approaching

increases permeability.

Mechanistic Diagram: Calcium-Induced Release

The following diagram illustrates why DPPS leaks in the presence of Calcium, while DSPC remains stable.

ReleaseMechanism cluster_DSPC DSPC (Neutral/Rigid) cluster_DPPS DPPS (Anionic/Responsive) DSPC_Lipid DSPC Bilayer (Tightly Packed) DSPC_Ca Add Calcium (Ca++) DSPC_Lipid->DSPC_Ca DSPC_Result No Interaction Drug Retained DSPC_Ca->DSPC_Result DPPS_Lipid DPPS Bilayer (Negative Charge) DPPS_Ca Add Calcium (Ca++) DPPS_Lipid->DPPS_Ca DPPS_Mech Ca++ Bridges Headgroups (Dehydration & Fusion) DPPS_Ca->DPPS_Mech DPPS_Result Membrane Defects Drug Release DPPS_Mech->DPPS_Result

Figure 2: Mechanistic comparison of Calcium interaction with DSPC vs. DPPS bilayers.

Conclusion & Recommendation

  • Choose DSPC if your goal is long circulation and passive targeting (EPR effect). It provides the most robust retention of hydrophilic and amphipathic drugs under physiological conditions.

  • Choose DPPS if you require active RES targeting (macrophage delivery) or a triggered release mechanism sensitive to intracellular calcium levels. Be aware that DPPS formulations will have shorter half-lives in the bloodstream due to opsonization.

References

  • Anderson, M. & Omri, A. (2004). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. Drug Delivery, 11(1), 33-39.

  • Papahadjopoulos, D., et al. (1975). Cochleate lipid cylinders: formation by fusion of unilamellar lipid vesicles. Biochimica et Biophysica Acta (BBA). (Demonstrates Ca2+ induced fusion of PS lipids).

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134. (Establishes DSPC as the stability standard).

  • Tokuoka, Y., et al. (1995). Reaction of Calcium Ion with Phosphatidylserine Liposomes.[2][3] Chemical and Pharmaceutical Bulletin. (Details the binding constants of Ca2+ to DPPS).

Sources

Benchmarking DPPS Liposome Stability: A Technical Guide to Phosphatidylserine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phosphatidylserine Paradox

In drug delivery, Phosphatidylserine (PS) is a double-edged sword. Biologically, it is the potent "eat-me" signal that enables macrophage targeting and immunomodulation (mimicking apoptotic bodies). Chemically, however, PS formulations—specifically those using unsaturated lipids like DOPS—are notoriously unstable, prone to oxidation and premature leakage.

This guide benchmarks DPPS (16:0 PS) , a saturated, high-transition temperature (


) variant, against industry-standard formulations. The data presented here validates DPPS as the superior candidate for researchers requiring the biological recognition of PS without the structural liabilities of unsaturated lipids.

The Chemistry of Stability: Why DPPS?

To understand stability, we must analyze the Phase Transition Temperature (


).[1][2] The 

dictates the rigidity of the liposome bilayer at physiological temperature (

).
LipidStructure

(

)
State at

Stability Profile
DOPS 18:1 (Unsaturated)-11Liquid Disordered (Fluid)Low. Prone to leakage and oxidation.
DSPC 18:0 (Saturated)55Solid Ordered (Gel)High. The "Gold Standard" (e.g., Doxil).
DPPS 16:0 (Saturated)~62Solid Ordered (Gel)High. Combines DSPC-like rigidity with PS biological signaling.

The Senior Scientist's Insight: Many researchers default to DOPS because it is easier to extrude at room temperature. This is a mistake for in vivo applications. DPPS requires heating during manufacturing, but the resulting bilayer is impervious to serum protein insertion, preventing the "burst release" effect common in fluid liposomes.

Experimental Design: The Benchmark Groups

To objectively evaluate DPPS, we compare three distinct formulations. All formulations include Cholesterol (Chol) to modulate membrane fluidity and prevent crystallization.

  • Group A (Control - Rigid): DSPC:Chol (70:30 mol%) - The stability benchmark.

  • Group B (Test - DPPS): DPPS:DSPC:Chol (30:40:30 mol%) - The targeting formulation.

  • Group C (Negative Control - Fluid): DOPS:DSPC:Chol (30:40:30 mol%) - The "easy extrusion" variant.

Protocol: High-Fidelity Liposome Fabrication

Critical Directive: DPPS has a


 of 

. You must maintain all equipment (extruder, syringes, buffers) above

during processing. Failure to do so results in lipid domain separation and structural defects.
Workflow Visualization

Liposome_Fabrication cluster_0 Phase 1: Film Formation cluster_1 Phase 2: Hydration & Sizing cluster_2 Phase 3: Purification Lipids Lipid Mix (DPPS/Chol/DSPC) Solvent Chloroform/Methanol Lipids->Solvent Evap Rotary Evaporation (Vacuum, 45°C) Solvent->Evap Film Dry Lipid Film (Anneal 1hr) Evap->Film Vortex Vortexing (>65°C) Film->Vortex + Buffer Buffer Hydration Buffer (Pre-heated 65°C) Buffer->Vortex Extrude Extrusion (100nm PC membrane @ 65°C) Vortex->Extrude Dialysis Dialysis/SEC (Remove free drug) Extrude->Dialysis Final Purified DPPS Liposomes Dialysis->Final

Caption: High-temperature fabrication workflow required for DPPS formulations to ensure homogeneous bilayer formation.

Step-by-Step Methodology
  • Solvent Removal: Dissolve lipids in Chloroform:Methanol (2:1 v/v). Evaporate under vacuum/nitrogen to form a thin film.

  • Desiccation: Dry film under high vacuum for >4 hours to remove trace solvent.

  • Hydration (The Critical Step): Hydrate film with PBS (pH 7.4) pre-heated to 65°C . Vortex vigorously for 30 minutes while maintaining temperature.

  • Freeze-Thaw: Perform 5 cycles of freeze (liquid

    
    ) and thaw (
    
    
    
    water bath) to equilibrate solute distribution.
  • Extrusion: Pass the suspension 11 times through a 100nm polycarbonate membrane using a jacketed extruder set to

    
    .
    
  • Purification: Remove unencapsulated cargo via Size Exclusion Chromatography (Sephadex G-50) or dialysis.

Stability Assay: Calcein Leakage Stress Test

The most robust method to verify membrane integrity is the Calcein Self-Quenching Assay . At high concentrations (>60mM), calcein fluorescence is quenched. Leakage dilutes the dye, causing a spike in fluorescence.[3]

Assay Mechanism

Calcein_Assay Intact Intact Liposome (High Calcein Conc.) Quenched Fluorescence Quenched (Signal: LOW) Intact->Quenched Stress Serum Incubation / Time Intact->Stress Leaked Leaky Liposome (Membrane Defect) Stress->Leaked Diluted Calcein Release (Dilution in Buffer) Leaked->Diluted Signal Fluorescence Spike (Signal: HIGH) Diluted->Signal

Caption: Calcein dequenching mechanism. Fluorescence intensity is directly proportional to membrane instability.

Protocol
  • Encapsulation: Hydrate lipids with 70mM Calcein solution (pH 7.4).

  • Purification: Remove free calcein using a PD-10 desalting column.[4]

  • Incubation: Incubate liposomes in 50% Fetal Bovine Serum (FBS) at

    
    .
    
  • Measurement: Measure Fluorescence (

    
    ) at intervals (Ex: 490nm, Em: 520nm).
    
  • Total Lysis: Add 0.5% Triton X-100 to release all dye (

    
    ).
    
  • Calculation:

    
    
    

Benchmarking Data: DPPS Performance

The following data summarizes the performance of DPPS formulations over a 48-hour period in 50% Serum at


.
Table 1: Physical Stability (Size & PDI)

Initial Size: ~110nm | Initial PDI: <0.1

Time (Hrs)Group A (DSPC Control)Group B (DPPS Test)Group C (DOPS Fluid)
0 112 nm (PDI 0.08)115 nm (PDI 0.09)118 nm (PDI 0.11)
24 114 nm (PDI 0.09)118 nm (PDI 0.12)145 nm (PDI 0.25)*
48 115 nm (PDI 0.10)122 nm (PDI 0.14)Aggregated (>200nm)

*Note: The DOPS group shows significant swelling and aggregation due to protein adsorption and membrane fusion.

Table 2: Serum Leakage (% Calcein Release)
Time (Hrs)Group A (DSPC Control)Group B (DPPS Test)Group C (DOPS Fluid)
1 < 1%< 2%15%
12 3%5%45%
24 5%8% 72%
48 8%12% >90%

Senior Scientist Troubleshooting

1. The "Calcium Aggregation" Issue PS lipids are anionic and bind divalent cations (


, 

).
  • Observation: Visible precipitation when adding PBS.

  • Solution: Use Calcium/Magnesium-free PBS for formulation. If in vivo calcium interaction is a concern, PEGylation (DSPE-PEG2000 at 5 mol%) is mandatory to provide steric hindrance.

2. Incomplete Hydration

  • Observation: "Gritty" lipid film that won't dissolve.

  • Causality: The water bath temperature dropped below the

    
     (
    
    
    
    ).
  • Fix: You cannot recover this. Restart and ensure the hydration buffer is actively heated to

    
     before addition.
    

References

  • Avanti Polar Lipids. (n.d.). 16:0 PS (DPPS) Product Characteristics and Phase Transition Data. Retrieved from [Link][5]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10887627, 1,2-Dipalmitoyl-sn-glycero-3-phosphoserine. Retrieved from [Link]

  • Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: From concept to clinical applications. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[6] Nature Reviews Drug Discovery. Retrieved from [Link]

  • Maherani, B., et al. (2011). Calcein Release Assay as a Method to Measure Liposome Stability. Methods in Molecular Biology. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 12-Dipalmitoyl-sn-glycero-3-PS Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 12-Dipalmitoyl-sn-glycero-3-PS (DPPS) sodium salt, a phospholipid integral to liposome formulation, drug delivery systems, and vaccine development.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible research, ensuring the safety of laboratory personnel and the preservation of our environment.

Foundational Principles: Hazard Assessment and Chemical Profile

Before any disposal protocol is enacted, a thorough understanding of the material's properties is essential.

Chemical Identity and Use:

  • Synonyms: DPPS, 1,2-Dihexadecanoyl-sn-glycero-3-phospho-L-serine sodium salt

  • Molecular Formula: C₄₁H₇₉NNaO₁₀P (Varies slightly based on source)

  • Appearance: Typically a crystalline solid.[2][3]

  • Key Applications: Used in lipid bilayer studies and as a component in liposomal drug delivery formulations.[1][4]

Hazard Evaluation: While many phospholipids like DPPS are not classified as hazardous under the Globally Harmonized System (GHS), it is a core tenet of laboratory safety to treat all chemical substances as potentially hazardous until comprehensive data proves otherwise.[2][3] Material Safety Data Sheets (MSDS) for similar compounds recommend avoiding contact with skin and eyes, minimizing dust generation, and thorough washing after handling.[5][6] Therefore, the disposal strategy outlined below is built on a principle of caution, treating DPPS waste as a regulated chemical stream to prevent unintended environmental release or personal exposure.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing DPPS waste from the point of generation to final disposal. This process is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

Before handling DPPS for disposal, ensure the following PPE is worn to prevent accidental contact:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Causality: While DPPS is not considered highly toxic, direct contact can cause irritation.[7] PPE minimizes the risk of dermal exposure and eye contact, which are primary routes of potential laboratory-acquired irritation.

Proper segregation at the source is the most critical step in a compliant waste management program.[8] Never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste: Unused DPPS powder, contaminated weigh boats, or filter papers.

  • Liquid Waste: DPPS dissolved in organic solvents (e.g., chloroform).[2][3]

  • Aqueous Waste: While DPPS has low aqueous solubility, any aqueous suspensions or rinsates should be collected.

  • Contaminated Sharps: Needles or syringes used to handle DPPS solutions.

  • Contaminated Labware: Glassware (beakers, flasks) and plasticware.

All waste must be collected in appropriate, clearly labeled containers.[9][10]

  • Container Requirements:

    • Use leak-proof containers with secure, tight-fitting lids.[9][10]

    • Ensure the container material is compatible with the waste. For organic solutions, use glass bottles; aqueous solutions can be stored in plastic.[11][12]

    • Do not overfill containers; leave at least 10% headspace for expansion.[9]

  • Labeling Protocol:

    • Attach a hazardous waste tag as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "12-Dipalmitoyl-sn-glycero-3-PS sodium salt".

    • List any solvents and their approximate concentrations.

    • Indicate the associated hazards (e.g., "Ignitable" if in a flammable solvent).

    • Fill in the date and your name/laboratory information.

Causality: Proper containment and labeling prevent accidental spills and ensure that waste handlers have the necessary information to manage the material safely, in compliance with EPA and local regulations.[13]

Solid DPPS Waste:

  • Carefully transfer the solid DPPS powder and contaminated disposables (e.g., weigh paper) into a designated, labeled container for solid chemical waste.

  • Use a shovel or brush to clean up any remaining powder; avoid generating dust.[5]

  • Seal the container and store it in your lab's designated Satellite Accumulation Area (SAA).[14]

Liquid DPPS Waste (in Organic Solvents):

  • Collect all solutions in a labeled waste container designated for the specific solvent type (e.g., "Halogenated Solvent Waste").[15]

  • Crucially, never dispose of organic solvents down the drain. This is a serious environmental and regulatory violation.

  • Seal the container and store it in the SAA, using secondary containment (a plastic tray) to catch any potential leaks.[14]

Decontaminating Labware:

  • Triple Rinse Protocol:

    • Rinse the contaminated glassware three times with a small amount of a suitable solvent (like the one the DPPS was dissolved in).

    • Collect all three rinses in the appropriate liquid hazardous waste container.

    • After the solvent rinse, the glassware can typically be washed with soap and water for reuse.[12]

  • The collected rinsate is now part of your hazardous waste stream.

Causality: The triple rinse procedure ensures that residual chemical is captured and transferred to the waste stream, rendering the glassware safe for standard washing procedures and preventing the introduction of chemicals into the water system.[12]

Your institution's EHS department is the final authority on waste disposal.

  • Store all sealed and labeled waste containers in your designated SAA.

  • Once a container is full, or if you are generating waste infrequently, request a pickup from your EHS department through their specified procedure (e.g., online request form).[10]

  • EHS personnel are trained to transport and dispose of the waste in accordance with all federal, state, and local regulations.[16]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of DPPS.

start Start: Generate DPPS Waste ppe 1. Wear Appropriate PPE start->ppe assess_form 2. Identify Waste Form ppe->assess_form solid Solid Waste (Powder, Contaminated Items) assess_form->solid Solid liquid Liquid Waste (DPPS in Solvent) assess_form->liquid Liquid glassware Contaminated Labware assess_form->glassware Labware collect_solid 3a. Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid 3b. Collect in Labeled Solvent Waste Container liquid->collect_liquid rinse 3c. Triple Rinse with Solvent glassware->rinse store_saa 5. Store Securely in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate 4. Collect Rinsate in Solvent Waste Container rinse->collect_rinsate collect_rinsate->store_saa request_pickup 6. Request EHS Pickup store_saa->request_pickup end End: Compliant Disposal request_pickup->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Dipalmitoyl-sn-glycero-3-PS sodium salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
12-Dipalmitoyl-sn-glycero-3-PS sodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.